molecular formula C14H19BrN2O3S B1293432 Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate CAS No. 1017782-71-6

Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate

Cat. No. B1293432
M. Wt: 375.28 g/mol
InChI Key: AQGGMJYQYBZNAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions, starting from different substituted piperazines or piperidines. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline . These methods often involve the use of catalysts, ligands, and specific reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, which provided insights into its pharmacologically useful core . The X-ray diffraction data often reveal the crystalline system, space group, and unit cell parameters, as well as intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives are synthesized to serve as intermediates for further chemical reactions. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds like crizotinib . These intermediates can undergo various chemical transformations, including acylation, sulfonation, substitution, and amination, to yield compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are characterized using spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis . The crystal structures provide additional information on bond lengths, angles, and molecular conformations . Computational methods like density functional theory (DFT) are used to optimize molecular structures and perform molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, which help in understanding the reactivity and stability of the compounds .

Safety And Hazards

The safety information available indicates that this compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335. Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12(18)10-4-5-11(15)21-10/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGGMJYQYBZNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146652
Record name 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate

CAS RN

1017782-71-6
Record name 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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